N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H27N5O2 and its molecular weight is 453.546. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonist Applications
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 has been identified as a high affinity, orally active h-NK(1) receptor antagonist. It demonstrates a long central duration of action and is notable for its solubility in water of >100 mg/mL, making it suitable for both intravenous and oral clinical administration. This compound's effectiveness has been confirmed in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Modulation of CB1 Receptor
Optimization of chemical functionalities of indole-2-carboxamides has led to improved allosteric parameters for the cannabinoid receptor 1 (CB1). Studies have identified key structural requirements for allosteric modulation of CB1, including a critical chain length at the C3-position and an electron-withdrawing group at the C5-position. This research contributes to understanding how modifications in chemical structure can significantly impact the binding affinity and the binding cooperativity (α) for CB1 receptors (Khurana et al., 2014).
Electromagnetic Properties
The electrochromic switching and microkinetic behavior of oxazine derivatives, including 2-nitro- and 2,8-dinitro-5a-[2-(4-dimethylaminophenyl)ethylene]-6,6-dimethyl-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzooxazine, have been explored. These studies provide insights into improved fatigue resistance and color reversibility towards electrical stimulation, offering potential applications in electrochromic devices (Zhu et al., 2014).
Synthesis and Antibacterial Activity
Research on the synthesis of 6-cyanopurines and the isolation and X-ray structure of novel 2H-pyrroles has expanded the understanding of the chemical synthesis process and potential antibacterial applications. This includes the interaction of specific cyanoesters with dimethylformamide diethyl acetal, leading to the formation of 2-[2,2-dimethyl-4-(3-trimethylphenyl)tetrahydropyran-4-yl]ethylamine and subsequent antibacterial activity analysis (Arutyunyan et al., 2015).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-31(2)22-13-11-20(12-14-22)25(32-16-15-19-7-4-6-10-24(19)32)18-29-26(33)27(34)30-23-9-5-3-8-21(23)17-28/h3-14,25H,15-16,18H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXYGMXQKGHUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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